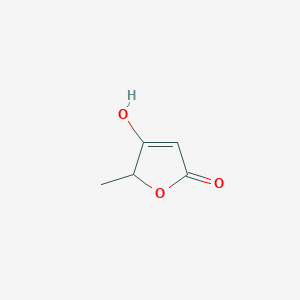

4-Hydroxy-5-methyl-5H-furan-2-one

Description

Contextual Significance of the Furanone Class in Chemical Science

Furanones are a class of heterocyclic organic compounds characterized by a five-membered ring containing an oxygen atom and a ketone group. wikipedia.orgnih.govfoodb.ca Also known as butenolides, these compounds are prevalent in nature and are synthesized through biochemical pathways in organisms like plants. wikipedia.orgchemeurope.comhmdb.ca The furanone structure is a fundamental building block for many natural products. nih.govchemeurope.com

The significance of the furanone class extends to several areas:

Flavor and Fragrance: Many furanones are known for their distinct aromas, such as the sweet, caramel-like scent of 4-hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone, making them valuable in the food and fragrance industries. foodb.caontosight.ai For instance, 2,5-Dimethyl-4-hydroxy-3-[2H] furanone was first identified as a key flavor component in pineapple. nih.gov

Biological Activity: Furanone derivatives exhibit a range of biological properties. nih.gov They have been studied for their antioxidant and anti-inflammatory activities, acting as potent scavengers of superoxide (B77818) anions and inhibitors of lipid peroxidation. nih.gov

Ecological Roles: Certain butenolide compounds generated by plants during brush fires can trigger seed germination in species that rely on fire for reproduction. chemeurope.com

Specific Research Relevance of 4-Hydroxy-5-methyl-5H-furan-2-one

The specific compound 5-Hydroxy-4-methyl-2(5H)-furanone (CAS 40834-42-2) has garnered research attention due to its distinct properties and potential applications. cymitquimica.comsigmaaldrich.comchemicalbook.com It is recognized for its role as a chemical intermediate and its inherent biological activities.

Key areas of its research relevance include:

Synthetic Chemistry: It serves as an intermediate in the synthesis of other complex molecules, such as Isotretinoin. cymitquimica.com A patented method for its preparation involves the cyclization of alkyl β-formylcrotonates. google.com

Pharmacological Studies: Research suggests that this compound has potential applications in the study of various neurological ailments and malignant tumors. It has demonstrated notable antioxidant, anti-inflammatory, and anticancer activities in preliminary studies.

Toxicology Research: It is utilized as a non-halogenated furanone reference in studies aimed at verifying the mutagenicity of halogen-substituted furanones. cymitquimica.com

Scope and Objectives of Academic Inquiry into this compound

The academic investigation into 5-Hydroxy-4-methyl-2(5H)-furanone is multifaceted, with clear objectives guiding the research. The primary goals of these inquiries are to fully understand and harness the compound's potential.

The main objectives include:

Optimization of Synthesis: A significant area of research focuses on developing efficient and cost-effective methods for synthesizing the compound, as detailed in patent literature describing its preparation from alkyl β-formylcrotonates. google.com

Exploration of Therapeutic Potential: Researchers are actively investigating its promising antioxidant, anti-inflammatory, and anticancer properties for potential use in studying neurological disorders and cancers.

Application in Mutagenicity Studies: The compound serves as a crucial control substance in toxicological assessments to determine the mutagenic potential of related halogenated compounds. cymitquimica.com

Chemical Properties of 5-Hydroxy-4-methyl-2(5H)-furanone

| Property | Value |

| Molecular Formula | C5H6O3 cymitquimica.com |

| Molecular Weight | 114.10 g/mol cymitquimica.comnih.gov |

| IUPAC Name | 5-hydroxy-4-methylfuran-2(5H)-one sigmaaldrich.com |

| Appearance | Yellow to Dark Yellow Semi-Solid |

| Solubility | Soluble in DMSO, Methanol (B129727) (Slightly) |

| Storage Temperature | Store at -20°C or between 2-8°C sigmaaldrich.com |

| CAS Number | 40834-42-2 cymitquimica.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

22885-98-9 |

|---|---|

Molecular Formula |

C5H6O3 |

Molecular Weight |

114.1 g/mol |

IUPAC Name |

3-hydroxy-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C5H6O3/c1-3-4(6)2-5(7)8-3/h2-3,6H,1H3 |

InChI Key |

JGAAAWQBYJNOIW-UHFFFAOYSA-N |

SMILES |

CC1C(=CC(=O)O1)O |

Canonical SMILES |

CC1C(=CC(=O)O1)O |

Other CAS No. |

22885-98-9 |

Origin of Product |

United States |

Structural Elucidation, Isomerism, and Spectroscopic Characterization of 4 Hydroxy 5 Methyl 5h Furan 2 One

Definitive Structural Assignment and Nomenclature

4-Hydroxy-5-methyl-5H-furan-2-one is a member of the furanone family, a class of organic compounds featuring a five-membered ring containing an oxygen atom and a ketone group. The nomenclature of this compound and its isomers can be complex due to tautomerism. The structure specified, "this compound," refers to a specific enol tautomer.

However, this compound is often found in equilibrium with its more stable keto tautomer, 4-hydroxy-5-methyl-3(2H)-furanone . nih.gov This keto form is frequently the structure depicted in chemical databases and is a member of the class of furans known as 5-methyl-2,3-dihydrofuran, with a hydroxy group at position 4 and a keto group at position 3. nih.gov

Another important tautomer is 5-hydroxy-4-methyl-2(5H)-furanone . The CAS Registry Number 40834-42-2 is often associated with this isomeric form. nih.govguidechem.com The IUPAC name for this specific isomer is 2-hydroxy-3-methyl-2H-furan-5-one. nih.govpharmacompass.com

Common synonyms for these related isomers include norfuraneol and toffee furanone, highlighting their significance as flavor components. guidechem.comimreblank.ch The intricate relationship between these tautomers is crucial for understanding the compound's reactivity and spectroscopic characterization.

Tautomeric Equilibria and Interconversion Mechanisms of this compound

The compound exists in a dynamic equilibrium between several tautomeric forms, primarily through keto-enol and ring-chain tautomerism.

Keto-Enol Tautomerism: The most significant equilibrium is the keto-enol tautomerism between the keto form, 4-hydroxy-5-methyl-3(2H)-furanone, and its enol counterparts, such as this compound. encyclopedia.publibretexts.org This interconversion involves the migration of a proton and the shifting of double bonds. encyclopedia.pub The keto form generally predominates at equilibrium due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org

The tautomerization can be catalyzed by both acids and bases. libretexts.org

Acid-catalyzed mechanism: Involves protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon to form the enol. libretexts.org

Base-catalyzed mechanism: Involves deprotonation of the alpha-carbon to form an enolate ion, which is then protonated on the oxygen atom. libretexts.org

Studies on the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) have shown that this tautomerism is pH-dependent. The process is catalyzed under acidic (pH < 4) and especially basic (pH > 7) conditions, which can lead to racemization at the chiral center. nih.gov

Stereochemical Considerations: Enantiomers and Diastereomers of this compound

The presence of a stereocenter at the C5 position (bearing the methyl group) means that this compound can exist as a pair of enantiomers: (R)-4-Hydroxy-5-methyl-5H-furan-2-one and (S)-4-Hydroxy-5-methyl-5H-furan-2-one. These stereoisomers are non-superimposable mirror images of each other and may exhibit different biological activities and sensory properties.

The tautomerism discussed previously has significant stereochemical implications. The interconversion between the keto and enol forms can lead to racemization, where a sample of a pure enantiomer converts into an equal mixture of both enantiomers. This occurs because the formation of the planar enol or enolate intermediate temporarily destroys the chirality at the adjacent carbon, and subsequent reprotonation can occur from either face with equal probability. nih.gov

Chiral Recognition and Enantioselective Analysis

Distinguishing and separating the enantiomers of this compound requires chiral recognition techniques. These methods rely on creating a chiral environment where the two enantiomers interact differently, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for enantioselective separation. chiralpedia.comnih.gov This is typically achieved using a chiral stationary phase (CSP), where a single enantiomer of a chiral selector is immobilized on the support material. chiralpedia.com The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different stabilities. Polysaccharide-based CSPs are commonly used for separating furanone derivatives. nih.gov Another approach involves using a chiral mobile phase additive (CMPA), where a chiral selector is added to the mobile phase to form diastereomeric complexes in solution. chiralpedia.com

Capillary Electrophoresis (CE): Chiral CE is another powerful technique for enantiomeric separation. nih.gov It offers high efficiency and requires only small sample volumes. mdpi.com Separation is often achieved by adding a chiral selector, such as a cyclodextrin (B1172386), to the running buffer. nih.govnih.gov The enantiomers form inclusion complexes with the cyclodextrin cavity to different extents, leading to different electrophoretic mobilities and thus separation. sigmaaldrich.com This method has been successfully used to monitor the racemization rate of related furanones. nih.gov

Advanced Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Advanced spectroscopic methods are indispensable for the unambiguous structural confirmation and assessment of the purity of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

NMR spectroscopy is a cornerstone technique for elucidating the detailed molecular structure.

¹H and ¹³C NMR: One-dimensional NMR provides essential information. For instance, in a related compound, (S)-5-hydroxymethyl-2(5H)-furanone, the chemical shifts in ¹H and ¹³C NMR have been precisely assigned and used for quantification. nih.gov ¹H NMR can also be used to study tautomeric equilibria by observing the exchange of acidic protons with deuterium (B1214612) when the sample is dissolved in D₂O. nih.gov

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity within the molecule. harvard.eduyoutube.com COSY reveals proton-proton couplings, while HSQC correlates directly bonded protons and carbons. mdpi.com These experiments are crucial for assigning signals definitively, especially in complex isomeric mixtures.

Table 1: Representative NMR Data (Note: Exact chemical shifts can vary based on solvent and specific tautomer)

Click to view interactive table

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (Methyl) | 1.5 - 2.0 | Singlet or doublet depending on coupling |

| ¹H (Ring CH) | 5.0 - 7.5 | Depends on position and tautomeric form |

| ¹H (Hydroxyl) | Broad, variable | Position depends on concentration and H-bonding |

| ¹³C (Methyl) | 10 - 20 | |

| ¹³C (Ring C) | 90 - 150 | Olefinic and oxygen-bearing carbons |

| ¹³C (Carbonyl) | 170 - 190 | Keto-group carbon |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of the compound and its fragments.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectra of furanones show a characteristic fragmentation pattern. The molecular ion (M+) peak is typically observed, and its fragmentation provides structural clues. chemguide.co.uk Common fragmentation pathways for related 4-hydroxy-3(2H)-furanones have been studied extensively. imreblank.ch

Tandem Mass Spectrometry (MS/MS): MS/MS is particularly valuable for detailed structural analysis. longdom.org In this technique, the molecular ion is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. imreblank.ch This allows for the establishment of fragmentation pathways, which helps to differentiate between isomers and confirm the positions of substituents. For example, studies on related furanones have used MS/MS to propose general fragmentation pathways, involving characteristic losses of small molecules like CO, CHO, and H₂O. imreblank.chlongdom.org This detailed fragmentation data is crucial for identifying these compounds in complex mixtures, such as in food and biological samples. nih.gov

Table 2: Common Mass Spectral Fragments for Hydroxy-Methyl-Furanones

Click to view interactive table

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 114 | [M]⁺ | Molecular Ion |

| 99 | [M - CH₃]⁺ | Loss of the methyl group |

| 86 | [M - CO]⁺ | Loss of carbon monoxide |

| 71 | [M - CH₃ - CO]⁺ | Subsequent loss of methyl and CO |

| 57 | [C₃H₅O]⁺ | Ring fragmentation |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Acylium ion or further fragmentation |

Compound Nomenclature Table

Click to view interactive table

| Compound Name | Synonym(s) | CAS Number |

|---|---|---|

| This compound | Not clearly defined | |

| 4-Hydroxy-5-methyl-3(2H)-furanone | Norfuraneol, Toffee furanone | 19322-27-1 |

| 5-Hydroxy-4-methyl-2(5H)-furanone | γ-Hydroxy-β-methylbutenolide | 40834-42-2 |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol, HDMF, Strawberry furanone | 3658-77-3 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. While detailed, fully assigned experimental spectra for this compound are not extensively published in publicly accessible literature, the expected vibrational frequencies can be predicted based on the functional groups present in its structure. nih.govchemicalbook.com The molecule consists of a γ-lactone ring containing an α,β-unsaturated carbonyl system, a hydroxyl group (enol), and a methyl group.

The key vibrational modes for this compound include:

O-H Stretching: The hydroxyl group will exhibit a broad absorption band in the IR spectrum, typically in the region of 3400-3200 cm⁻¹. This broadening is due to hydrogen bonding.

C-H Stretching: The sp² C-H stretch of the furanone ring is expected above 3000 cm⁻¹, while the sp³ C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

C=O Stretching: The carbonyl group of the γ-lactone is conjugated with the C=C double bond. This conjugation lowers the vibrational frequency, which is expected to result in a strong absorption band in the IR spectrum around 1740-1760 cm⁻¹.

C=C Stretching: The stretching vibration of the endocyclic carbon-carbon double bond will produce a band in the 1680-1620 cm⁻¹ region. This peak is often stronger in the Raman spectrum than in the IR spectrum due to the non-polar nature of the bond.

C-O Stretching: The lactone ring has two C-O single bonds (C-O-C and C-C-O). These will result in strong, characteristic bands in the fingerprint region of the IR spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹.

O-H Bending: The in-plane bending of the hydroxyl group is expected to appear in the 1420-1330 cm⁻¹ range.

A summary of the expected vibrational modes is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Detection Method |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (Broad) | IR |

| Hydroxyl (-OH) | O-H Bend | 1420 - 1330 | IR |

| Lactone (C=O) | C=O Stretch | 1760 - 1740 | IR (Strong) |

| Alkene (C=C) | C=C Stretch | 1680 - 1620 | Raman (Strong), IR (Med) |

| Methyl (-CH₃) | C-H Stretch | 2975 - 2850 | IR, Raman |

| Ether (C-O-C) | Asymmetric C-O Stretch | 1200 - 1050 | IR (Strong) |

| Vinyl C-H | C-H Stretch | 3100 - 3000 | IR, Raman |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

The this compound molecule possesses a stereocenter at the C5 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-4-Hydroxy-5-methyl-5H-furan-2-one and (S)-4-Hydroxy-5-methyl-5H-furan-2-one. Circular Dichroism (CD) spectroscopy is the definitive method for investigating such chiral molecules. hebmu.edu.cn

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique, particularly when combined with quantum mechanical calculations, is exceptionally powerful for determining the absolute configuration of chiral furanones. acs.orgsciforum.net

For furanone derivatives, Vibrational Circular Dichroism (VCD), which measures CD in the infrared region, has emerged as a premier tool for unambiguous stereochemical assignment. nih.govnih.gov The methodology involves comparing the experimental VCD spectrum of an enantiomer with the theoretical spectra for the (R) and (S) configurations calculated using Density Functional Theory (DFT). acs.orgresearchgate.net A match between the experimental and one of the calculated spectra allows for the direct determination of the molecule's absolute configuration.

Research on structurally similar 5-substituted-2(5H)-furanones, such as sotolon and maple furanone, has demonstrated the power of this approach. nih.govresearchgate.net These studies have also revealed a critical insight: the sign of the specific rotation ([α]D) cannot be reliably used to assign absolute configuration within this class of compounds. For instance, (R)-sotolon is levorotatory (–), while the structurally similar (R)-maple furanone is dextrorotatory (+). nih.govresearchgate.net This highlights the indispensability of chiroptical methods like CD and VCD for accurate stereochemical analysis.

The CD spectrum is typically characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the molecule's chromophores. For this compound, the α,β-unsaturated lactone system acts as the primary chromophore, giving rise to characteristic n→π* and π→π* transitions. The sign of these Cotton effects is directly related to the absolute configuration at the C5 stereocenter.

| Transition | Approximate Wavelength (nm) | Relationship between C5 Configuration and Cotton Effect Sign |

| n→π | ~300 - 340 | The sign is determined by the conformation and helicity of the chromophore, which is dictated by the (R) or (S) configuration at C5. hebmu.edu.cn |

| π→π | ~210 - 250 | The sign of this transition is also directly correlated with the absolute configuration at the C5 center. researchgate.net |

By comparing the experimentally measured CD spectrum to DFT-calculated spectra, the absolute configuration of this compound can be unequivocally established. sciforum.net

Identification and Isolation from Biological Matrices

This compound and its close chemical relatives have been identified in a variety of natural and processed foods where they contribute desirable caramel-like, sweet flavors. imreblank.ch While its more studied derivative, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), is well-documented in fruits like strawberries, pineapples, raspberries, and tomatoes, this compound is also recognized as an important flavor component. nih.govmdpi.com

The identification of these furanones in complex food matrices typically involves analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). bakerpedia.com For instance, researchers have used GC-mass spectrometry (GC-MS) to identify 4-hydroxy-5-methyl-3(2H)-furanone as one of the DNA-damaging components in soy sauce. nih.gov

Table 1: Selected Natural and Food Sources of Furanones

| Compound Name | Identified In | Significance |

|---|---|---|

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Strawberries, Pineapples, Raspberries, Tomatoes nih.govmdpi.com | Key flavor compound |

| 4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) | Soy Sauce nih.gov, Cooked Foods nih.gov | Flavor and biologically active component |

Proposed Biochemical Routes to this compound

While much of the focus has been on the well-known flavor compound HDMF, the biosynthetic principles can be extended to understand the formation of this compound.

In plants, carbohydrates are the fundamental precursors for furanone biosynthesis. researchgate.net For the closely related HDMF, studies in strawberries have pointed to D-fructose-1,6-diphosphate as a key starting molecule. nih.gov The formation of 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) is understood to proceed from pentoses (five-carbon sugars), in contrast to HDMF which arises from hexoses (six-carbon sugars). imreblank.ch

Model studies with the yeast Zygosaccharomyces rouxii have shown that 4-hydroxy-5-methyl-3(2H)-furanone can be formed spontaneously from D-ribulose-5-phosphate, a pentose (B10789219) phosphate (B84403) pathway intermediate. sigmaaldrich.com This suggests that metabolic pathways generating five-carbon sugar phosphates are crucial for its biosynthesis in biological systems.

The enzymatic steps leading to furanones have been most extensively studied in strawberries for the synthesis of HDMF. A key enzyme identified is an enone oxidoreductase (FaEO), which was first characterized as a quinone oxidoreductase (FaQR). nih.govcnif.cn This enzyme catalyzes the reduction of a precursor molecule, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), to form HDMF. mdpi.comnih.gov

While the specific enzymes for this compound are less defined, it is plausible that similar oxidoreductases are involved, acting on different but structurally related precursors derived from pentose sugars. Research on cytosolic extracts from Zygosaccharomyces rouxii has detected several enzymes of the pentose phosphate pathway, such as D-glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, which are critical for producing the necessary pentose precursors. sigmaaldrich.com

Non-Enzymatic Formation Mechanisms in Complex Systems

Outside of controlled biological synthesis, this compound is prolifically formed through heat-induced reactions in food. These non-enzymatic browning reactions are broadly categorized as the Maillard reaction and caramelization. nih.govbakerpedia.com

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, creating a rich tapestry of flavor and color. nih.gov Furanones are classic products of this reaction. mdpi.com

The formation of 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) specifically arises from the reaction of pentose sugars. imreblank.ch The general mechanism is thought to proceed through a 2,3-enolization pathway, leading to 1-deoxypentosone as a key intermediate, which then cyclizes to form the furanone ring structure. imreblank.ch In more complex scenarios, such as in systems containing both pentoses and amino acids like glycine (B1666218) or alanine, the reaction can be enhanced. imreblank.chcapes.gov.br The amino acids can contribute to the formation of Strecker aldehydes, which can then react with sugar fragments, providing alternative and sometimes more efficient routes to furanone production. imreblank.chnih.gov

Caramelization is a non-enzymatic browning process that involves the thermal degradation of sugars in the absence of amino acids. bakerpedia.comyoutube.com This process is also a significant source of furanones. The mechanism involves several stages, starting with the thermal decomposition and fragmentation of sugar molecules. bakerpedia.comyoutube.com This is followed by dehydration, isomerization, and further fragmentation, which generates volatile flavor compounds, including furanones like maltol (B134687) and diacetyl. bakerpedia.comyoutube.com The specific types of compounds formed depend heavily on the sugar type and process conditions like temperature and pH. bakerpedia.comyoutube.com For example, fructose (B13574) begins to caramelize at a lower temperature (110°C) than sugars like glucose or sucrose (B13894) (160°C). foodcrumbles.com

Synthetic Methodologies for 4 Hydroxy 5 Methyl 5h Furan 2 One and Its Derivatives

Total Synthesis Approaches to 4-Hydroxy-5-methyl-5H-furan-2-one

Total synthesis provides a complete construction of the target molecule from basic starting materials. For this compound, both classical and asymmetric strategies have been explored.

Classical Organic Synthetic Routes

Traditional organic synthesis offers several pathways to construct the this compound scaffold. One notable method involves the condensation of glyoxylic acid hydrate (B1144303) and propionaldehyde. In this process, morpholine (B109124) is utilized not merely as a catalyst but as a reactant, which then participates in the reaction sequence that ultimately leads to the formation of the desired furanone. bohrium.com

| Starting Material(s) | Key Reagents | Reported Yield | Reference |

| Glyoxylic acid hydrate, Propionaldehyde | Morpholine, Hydrochloric acid | ~80% | bohrium.com |

| Methyl or Ethyl β-formylcrotonate | Dilute Hydrochloric Acid, Methanol (B129727) (catalytic) | High (up to 92% for butenolide fraction) | google.comrsc.org |

Asymmetric Synthesis for Enantiomerically Pure this compound

The development of asymmetric syntheses for butenolides is of significant interest due to the prevalence of chiral γ-lactone cores in biologically active natural products. rsc.orgnih.gov While specific methods for the enantioselective synthesis of this compound are not extensively detailed in readily available literature, general strategies for asymmetric butenolide synthesis are applicable. These strategies often rely on the use of chiral catalysts or starting from a chiral pool.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of butenolides. nih.govnih.gov For instance, chiral catalysts like proline and its derivatives can facilitate enantioselective reactions. nih.gov Another approach involves the use of chiral guanidine-based catalysts derived from binaphthyl scaffolds to promote asymmetric vinylogous aldol (B89426) reactions of furanones with aldehydes. nih.gov Furthermore, the wide availability of chiral natural products allows for their use as starting materials in a "chiral pool" synthesis, where the inherent chirality of the starting material is carried through to the final product.

Semi-synthetic and Derivatization Strategies

Semi-synthetic approaches and derivatization strategies allow for the modification of the this compound core to generate a variety of analogs with potentially new properties. The reactivity of the furanone ring, with its conjugated double bond and hydroxyl group, provides multiple sites for chemical transformation.

A common strategy involves the derivatization of the hydroxyl group. For instance, a series of novel 5-alkoxyfuran-2(5H)-one derivatives have been synthesized and characterized. researchgate.net The carbon skeleton can also be modified. For example, the introduction of substituents at various positions of the furanone ring has been explored. This includes the synthesis of 3,4-dihalo-5-hydroxy-2(5H)-furanones, which are highly reactive molecules that can serve as versatile reactants for further chemical transformations. mdpi.com These halogenated furanones can undergo nucleophilic substitution, allowing for the introduction of a wide range of functional groups. mdpi.com

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalytic and enzymatic methods offer a green and sustainable alternative to traditional chemical synthesis. While specific enzymatic routes to this compound are still under investigation, research on related furanones provides valuable insights. For example, the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor compound, has been studied extensively. cnif.cnnih.gov This biosynthesis involves a series of enzymatic steps, including the action of enone oxidoreductases. nih.gov Such enzymes could potentially be engineered or adapted for the synthesis of this compound.

The use of microorganisms in fermentation processes also presents a promising avenue. For instance, lactic acid bacteria have been shown to produce furanone derivatives. cnif.cn These biological systems offer the potential for producing enantiomerically pure compounds under mild reaction conditions.

| Biocatalytic Approach | Key Enzyme/Organism | Product | Reference |

| Biosynthesis | Enone oxidoreductase | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | nih.gov |

| Fermentation | Lactococcus lactis | Furanone derivatives | cnif.cn |

Green Chemistry Principles in this compound Production

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly being applied to the synthesis of furanones. A notable example is the synthesis of the parent compound, 5-hydroxy-2(5H)-furanone, from furan (B31954). One green approach utilizes Oxone as the sole oxidant in water, which is an inexpensive and environmentally friendly solvent. bohrium.com This method is scalable and avoids the use of hazardous reagents. bohrium.com

Another green strategy employs a titanium silicate (B1173343) molecular sieve (TS-1) as a catalyst for the oxidation of furan to 5-hydroxy-2(5H)-furanone. rsc.orgresearchgate.netchemrxiv.org This catalytic system is efficient and can be used under mild conditions. researchgate.netchemrxiv.org The application of such green methodologies to the synthesis of this compound could significantly reduce the environmental impact of its production.

Industrial Synthesis Considerations and Optimization

For the large-scale production of this compound, several factors must be considered, including the cost and availability of starting materials, the efficiency and safety of the process, and the ease of product isolation and purification. The synthesis starting from alkyl β-formylcrotonates has been developed with industrial applicability in mind. google.com This process is advantageous as it starts from readily available materials and can be carried out in a way that is suitable for industrial-scale production. google.com

Chemical Reactivity and Mechanistic Organic Chemistry of 4 Hydroxy 5 Methyl 5h Furan 2 One

Reactions Involving the Furanone Ring System

The furanone ring, with its conjugated system and electrophilic carbon centers, is the primary site for a variety of chemical reactions. The electron-withdrawing nature of the lactone carbonyl group activates the double bond for nucleophilic attack, while the ring itself can participate in cycloadditions and undergo cleavage or rearrangement under specific conditions.

Electrophilic and Nucleophilic Additions

The α,β-unsaturated system in the furanone ring is susceptible to both electrophilic and nucleophilic additions. Nucleophilic additions, particularly conjugate (Michael) additions, are more common due to the electron-deficient nature of the C3 carbon.

While direct studies on 4-Hydroxy-5-methyl-5H-furan-2-one are limited, the reactivity of analogous systems, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones (e.g., mucochloric acid, MCA), provides significant insight. In these analogs, the halogen at C4 is a labile leaving group, readily displaced by a wide range of nucleophiles. nih.gov The reaction of 5-alkoxy-3,4-dichloro-2(5H)-furanone with S-nucleophiles like 2-mercaptoethanol (B42355) under basic conditions results in the substitution of the C4-chlorine atom. nih.gov Similarly, N-nucleophiles and O-nucleophiles readily attack this position. nih.gov

In the case of this compound, the C4 position is substituted with a methyl group, which is not a leaving group. Therefore, nucleophilic attack is expected to occur at the C3 position via a Michael-type 1,4-addition.

The C5 position, being a hemiacetal, is also a site for nucleophilic attack. For instance, in the synthesis of the target compound from alkyl β-formylcrotonates, the formation of 5-methoxy-4-methyl-2(5H)-furanone as a byproduct is observed when methanol (B129727) is present, demonstrating the reactivity of the C5-hydroxyl group with O-nucleophiles. google.com This byproduct can be hydrolyzed back to the desired 5-hydroxy compound with dilute acid. google.com

Furthermore, the enolate formed by deprotonation of the C4-hydroxyl group can react with electrophiles. Alkylation at the C5 position of related 3,4-dihalo-5-hydroxy-2(5H)-furanones has been achieved through reactions like the Mukaiyama aldol (B89426) reaction with silyl (B83357) enol ethers catalyzed by Lewis acids (e.g., ZnCl₂) and Barbier-type reactions with allyl bromides. nih.gov

Table 1: Examples of Nucleophilic Reactions on Furanone Analogs

| Furanone Derivative | Reagent/Conditions | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 5-Alkoxy-3,4-dichloro-2(5H)-furanone | 2-Mercaptoethanol / Base | Nucleophilic Substitution (at C4) | 4-Thioether substituted furanone | nih.gov |

| 3,4,5-Trichloro-2(5H)-furanone | Sodium azide (B81097) (NaN₃) / Methanol | Nucleophilic Substitution (at C4) | 4-Azido substituted furanone | nih.gov |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Silyl enol ether / Lewis Acid (ZnCl₂) | Mukaiyama Aldol Reaction (at C5) | C5-Alkylated furanone | nih.gov |

| Alkyl β-formylcrotonate (precursor) | Methanol / HCl | Acetalization (at C5) | 5-Methoxy-4-methyl-2(5H)-furanone | google.com |

Cycloaddition Reactions (e.g., Diels-Alder)

The furanone ring can participate in cycloaddition reactions, acting either as a diene or a dienophile. However, the inherent aromatic character of the furan (B31954) ring system makes it a relatively unreactive diene, and breaking this aromaticity for a [4+2] cycloaddition can be thermodynamically unfavorable and easily reversible. nih.gov Consequently, harsh reaction conditions, such as high temperatures or the use of Lewis acid catalysts, are often required. nih.gov

The reactivity in Diels-Alder reactions is highly dependent on the substituents. Electron-withdrawing groups on the furan ring enhance its reactivity as a diene. nih.gov Conversely, the α,β-unsaturated lactone moiety allows the furanone to act as a dienophile. For example, 5-methylene-2(5H)-furanone has been studied as a dienophile in Diels-Alder reactions. acs.org

For this compound, the electron-donating character of the hydroxyl and methyl groups would likely decrease the dienophilic nature of the C3=C4 double bond compared to unsubstituted or halogenated furanones. However, it could potentially react as a diene with highly reactive dienophiles. Research on a maleimide-based molecular probe designed to react with furan moieties via a Diels-Alder cycloaddition highlights that the reaction proceeds best with furans bearing electron-withdrawing groups. nih.gov

Ring-Opening and Ring-Transformation Reactions

The lactone ring of this compound is susceptible to cleavage under various conditions, particularly with nucleophiles. A key mechanistic feature of related 5-hydroxy-furanones is their existence in a ring-chain tautomerism with their acyclic (Z)-4-oxo-butenoic acid form. nih.gov This equilibrium is particularly significant in the presence of a base, which shifts the equilibrium towards the open-ring form. nih.gov This acyclic intermediate can then undergo subsequent reactions.

For example, aminolysis of 2(5H)-furanone with primary amines leads to the formation of 3-alkylamino-4-hydroxy-N-alkylbutyramides, which are ring-opened products. researchgate.net In a similar vein, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with amino acids under acidic conditions proceeds via the acyclic form to ultimately yield a lactam. nih.gov

The furanone ring can also be transformed into other heterocyclic systems. The reaction of mucochloric acid (a 3,4-dichloro-5-hydroxy-2(5H)-furanone) with hydrazine (B178648) derivatives leads to a ring transformation, yielding 4,5-dihalogeno-3(2H)-pyridazinones. nih.gov Another study demonstrated the transformation of a 2(3H)-furanone derivative into oxazinone and pyrimidinone heterocycles. researchgate.net These reactions typically involve a nucleophilic attack and ring-opening, followed by an intramolecular cyclization to form the new heterocyclic ring.

Reactivity of the Hydroxyl Group in this compound

The hydroxyl group at the C4 position is enolic, which imparts acidic character and allows it to act as a nucleophile or be converted into other functional groups. Its reactivity is distinct from the hemiacetal hydroxyl at C5 found in many related furanones.

Esterification and Etherification

The enolic hydroxyl group at C4 can undergo esterification and etherification, although its reactivity may be modulated by the conjugated lactone system. While specific examples for this compound are not extensively documented, reactions of similar 4-hydroxy-3(2H)-furanones are known. For instance, 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone, a structurally related flavor compound, is known to participate in esterification reactions. cymitquimica.com

Acylation of the hydroxyl group would typically require standard conditions, such as reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base to first generate the enolate. Similarly, etherification could be achieved via Williamson ether synthesis, involving deprotonation followed by reaction with an alkyl halide. The acidity of the enolic proton is a key factor in these transformations.

Oxidation and Reduction Reactions

The furanone core, including the hydroxyl group, can undergo both oxidation and reduction.

Oxidation: The enolic hydroxyl group, as part of the α,β-unsaturated system, can be sensitive to oxidizing agents. The oxidation of furanone derivatives is a key step in certain synthetic pathways, such as the oxidation of furfural (B47365) to produce 5-hydroxy-2(5H)-furanone. chemrxiv.org However, strong oxidation may lead to degradation or ring-opening of the furanone structure. The specific outcomes of oxidizing this compound would depend heavily on the reagent and conditions used.

Reduction: The furanone ring possesses two primary sites for reduction: the carbon-carbon double bond and the lactone carbonyl group.

Catalytic Hydrogenation: This can lead to the reduction of the C=C double bond, the carbonyl group, or both, depending on the catalyst and reaction conditions, yielding dihydrofuranones, diols, or saturated lactones.

Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the lactone to a diol. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally less reactive towards esters and lactones. However, the reactivity of NaBH₄ can be enhanced. For example, using NaBH₄ in methanol with a catalytic amount of sodium methoxide (B1231860) (NaOMe) allows for the reduction of esters and lactones to their corresponding alcohols at room temperature. researchgate.net This method could be applied to reduce the lactone in this compound to the corresponding diol. Chemoselective reduction of the carbonyl group while preserving the double bond, or vice-versa, would require careful selection of reagents and conditions.

Table 2: Potential Reduction Products of this compound

| Reagent | Potential Product | Type of Reduction |

|---|---|---|

| H₂ / Pd/C | 4-Hydroxy-5-methyl-dihydrofuran-2(3H)-one | C=C double bond reduction |

| LiAlH₄ | 3-Methyl-pentane-1,2,4-triol | Lactone carbonyl and C=C reduction |

| NaBH₄ / NaOMe | 3-Methyl-1-butene-1,4-diol derivative | Lactone carbonyl reduction |

Reactions at the Methyl Substituent and Other Peripheral Sites

The reactivity of 5-hydroxy-4-methyl-2(5H)-furanone at its peripheral sites, particularly the methyl group, is a subject of interest for the synthesis of more complex molecules. While the furanone core itself is reactive, the substituents also offer pathways for chemical modification.

Research into the reactivity of butenolides and related lactones suggests several potential transformations for the methyl group. rsc.orgacs.org The methyl group, being attached to a double bond, can be subject to various reactions, including oxidation and radical-mediated processes. For instance, the oxidation of terminal methyl groups is a known biosynthetic pathway for certain lactones, suggesting that under appropriate chemical conditions, the methyl group of 5-hydroxy-4-methyl-2(5H)-furanone could be oxidized to a hydroxymethyl or even a carboxyl group. rsc.org

Furthermore, the presence of the double bond in the lactone ring activates the adjacent methyl group. This is analogous to the reactivity of methyl groups on other unsaturated systems, such as methylbenzene, where the methyl group can undergo substitution reactions under specific conditions. libretexts.orgchemguide.co.uk

Peripheral reactions are not limited to the methyl group. The hydroxyl group at the C5 position is also a key site for reactivity. Acylation reactions with acyl chlorides or anhydrides in the presence of a base can readily occur at this position. nih.gov Additionally, this hydroxyl group can be substituted by various nucleophiles. For example, in related 3,4-dihalo-5-hydroxy-2(5H)-furanones, this position is reactive towards O-nucleophiles like phenols and can participate in C-C bond-forming reactions. nih.gov

Reaction Kinetics and Thermodynamics of 5-Hydroxy-4-methyl-2(5H)-furanone Transformations

The study of reaction kinetics and thermodynamics provides crucial information on the stability and transformation pathways of chemical compounds. For 5-hydroxy-4-methyl-2(5H)-furanone and related furanones, these studies are often focused on their degradation, isomerization, and formation.

The thermal degradation of furanone derivatives and other bioactive compounds often follows first-order kinetics. nih.govrsc.org The rate of degradation is highly dependent on factors such as temperature and pH. For instance, studies on similar compounds have shown that they are generally more stable in acidic to neutral conditions and degrade more rapidly in basic environments. nih.gov The activation energy for thermal degradation provides insight into the temperature sensitivity of the compound. Higher activation energy indicates a greater sensitivity to temperature changes. rsc.org

Isomerization is another important transformation for furanones. For example, a patented process describes the isomerization of 5-methoxy-4-methyl-2(5H)-furanone to 5-hydroxy-4-methyl-2(5H)-furanone by heating with dilute hydrochloric acid. google.com This reaction proceeds with a high conversion rate, indicating that the hydroxy-substituted furanone is thermodynamically favored under these conditions. The reaction time for this process is typically between 0.5 and 4 hours at reflux temperatures. google.com

Theoretical studies on the decomposition and isomerization of related compounds like furfural have been conducted using quantum chemical and statistical reaction rate theory. These studies help to elucidate complex reaction networks and predict the formation of various products under different conditions. For example, the isomerization of furfural to 2-pyrone has been shown to have a significant energy barrier. rsc.org While specific thermodynamic and kinetic parameters for every transformation of 5-hydroxy-4-methyl-2(5H)-furanone are not extensively documented in publicly available literature, the data from analogous systems provide a valuable framework for understanding its chemical behavior.

Below are interactive tables summarizing the types of reactions and the factors influencing the kinetics of furanone transformations.

Table 1: Potential Reactions at Peripheral Sites of 5-Hydroxy-4-methyl-2(5H)-furanone

| Reactive Site | Type of Reaction | Potential Reagents | Potential Product |

| C4-Methyl Group | Oxidation | Oxidizing agents | 5-Hydroxy-4-(hydroxymethyl)-2(5H)-furanone or 5-hydroxy-2-oxo-2,5-dihydrofuran-4-carboxylic acid |

| C4-Methyl Group | Radical Substitution | Radical initiators, Halogens | 4-(Halomethyl)-5-hydroxy-2(5H)-furanone |

| C5-Hydroxyl Group | Acylation | Acyl chlorides, Anhydrides | 4-Methyl-2-oxo-2,5-dihydrofuran-5-yl acetate (B1210297) |

| C5-Hydroxyl Group | Substitution | Nucleophiles (e.g., Alcohols, Amines) | 5-Alkoxy-4-methyl-2(5H)-furanone or 5-Amino-4-methyl-2(5H)-furanone |

Table 2: Factors Influencing Reaction Kinetics of Furanone Transformations

| Factor | Influence on Reaction Rate | Example |

| Temperature | Generally increases reaction rates (degradation, isomerization) | Thermal degradation studies show a positive correlation between temperature and the rate constant of degradation. rsc.org |

| pH | Significantly affects stability; degradation is often faster in basic conditions. | Furanones are typically more stable in neutral to acidic solutions. nih.gov |

| Catalyst | Can accelerate specific reactions like isomerization or oxidation. | Dilute hydrochloric acid is used to catalyze the isomerization of 5-methoxy-4-methyl-2(5H)-furanone. google.com |

| Solvent | Can influence reaction pathways and rates. | The choice of solvent can be critical in directing the outcome of a reaction. |

Advanced Analytical Methodologies for Detection and Quantification of 4 Hydroxy 5 Methyl 5h Furan 2 One

Gas Chromatography (GC) and Liquid Chromatography (LC) Based Separations

Chromatographic techniques are fundamental to the analysis of 4-Hydroxy-5-methyl-5H-furan-2-one, providing the necessary separation from interfering compounds in complex samples. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely utilized, each with specific advantages depending on the sample matrix and analytical goals.

High-Resolution Separation of this compound from Complex Matrices

The separation of this compound from intricate matrices such as food, beverages, and biological samples presents a significant challenge due to its polarity and potential for thermal instability. nih.gov High-resolution separation is key to achieving accurate quantification.

Gas Chromatography (GC): GC offers high resolving power for volatile and semi-volatile compounds. researchgate.net However, the direct analysis of polar compounds like hydroxyfuranones can be difficult, often resulting in poor peak shape and column adsorption. nih.gov To overcome these issues, derivatization is a common strategy. This involves chemically modifying the analyte to increase its volatility and thermal stability. For a related compound, 4-hydroxy-2,5-dimethyl-3-furanone (Furaneol), derivatization with pentafluorobenzyl bromide was used to create a more stable and less polar derivative suitable for GC analysis. nih.gov A similar approach could be adapted for this compound. The use of specialized GC columns, such as those with a DB-5ms stationary phase, is also common for analyzing furanones in complex samples. eurl-pc.eu

Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is well-suited for analyzing polar and non-volatile compounds without the need for derivatization. sielc.comsielc.com Reversed-phase (RP) chromatography is the most common mode used. For the separation of the related compound 4-Hydroxy-5-methyl-3-furanone, a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile (B52724) and water has been developed. sielc.comsielc.com To ensure compatibility with mass spectrometry, volatile acids like formic acid are often used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com Sample cleanup, often accomplished using solid-phase extraction (SPE) with cartridges like C18, is a critical step to remove matrix interferences before LC analysis. researchgate.netnih.gov

| Technique | Column | Mobile Phase/Carrier Gas | Key Findings |

| GC-MS | DB-5ms (30 m, 250 µm, 0.25 µm) | Helium | Effective for separating furanones in food matrices like meat, cheese, and fish after a QuEChERS-based extraction. eurl-pc.eu |

| HPLC | Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, Phosphoric or Formic Acid | Provides good separation for hydroxy-methyl-furanone isomers; scalable for preparative separation. sielc.comsielc.com |

| LC-MS/MS | Phenyl Fluorinated Column | - | Offered the best results for the analysis of 5-hydroxymethylfurfural (B1680220) (HMF), a related furanoid. nih.gov |

| UPLC | - | - | Faster analysis times are possible using columns with smaller (e.g., 3 µm) particle sizes. sielc.com |

Development of Chiral Chromatographic Methods for Enantiomeric Excess Determination

This compound is a chiral molecule, meaning it can exist in two non-superimposable mirror-image forms (enantiomers). The biological and sensory properties of these enantiomers can differ significantly. Therefore, methods to separate and quantify individual enantiomers are crucial. A patented method describes the resolution of racemic mixtures of 5-substituted 4-hydroxy-2(5H)-furanones. google.com This method involves the use of an enantiomerically pure chiral base, such as cinchonidine, to form diastereomeric salts with the furanone enantiomers. google.com Due to their different physical properties, these diastereomeric salts can be separated by crystallization. Following separation, the pure enantiomer can be recovered by treating the salt with an acid. google.com

While this method is based on chemical resolution, chiral chromatography (both GC and LC) offers a direct analytical approach for determining enantiomeric excess. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation on the column.

| Method | Principle | Chiral Agent Example | Application |

| Chemical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation (e.g., crystallization) and recovery of the pure enantiomer. | Cinchonidine, quinine, α-methylbenzylamine | Preparative separation of pure enantiomers of 5-substituted 4-hydroxy-2(5H)-furanones. google.com |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase, leading to chromatographic separation. | N/A (requires specific chiral columns) | Analytical determination of enantiomeric ratio or enantiomeric excess. |

Mass Spectrometry (MS) Detection and Quantitation

Mass spectrometry is a powerful detection technique that measures the mass-to-charge ratio of ions. It provides high selectivity and sensitivity, making it ideal for the trace-level analysis of this compound.

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is considered a reference method for achieving the highest accuracy and precision in quantitative analysis. nih.gov The technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard. nih.govnih.gov This labeled standard is chemically identical to the natural analyte and behaves similarly during sample preparation, extraction, and ionization. nih.gov By measuring the ratio of the signal from the natural analyte to that of the isotopically labeled standard, highly accurate quantification can be achieved, as it corrects for sample loss during workup and for matrix effects during analysis. nih.govyoutube.com This approach provides robust and reliable quantification essential for applications like food analysis and metabolomics. nih.gov

Targeted Metabolomics for Furanone Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Targeted metabolomics focuses on the quantification of a specific group of known metabolites, such as furanones and their derivatives. nih.gov This approach combines the high coverage of non-targeted methods with the precision of targeted analysis. nih.gov By using techniques like multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, targeted metabolomics allows for the simultaneous and highly sensitive profiling of a panel of furanones, including this compound. This is valuable for understanding metabolic pathways or for screening a large number of samples for the presence and quantity of these compounds. nih.govnih.gov

Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS) for Comprehensive Analysis

The coupling of a separation technique (GC or LC) with a detection technique (MS or tandem MS) creates a powerful hyphenated system for comprehensive analysis.

GC-MS/MS: This technique combines the high separation efficiency of gas chromatography with the selectivity and sensitivity of tandem mass spectrometry (MS/MS). In MS/MS, a specific precursor ion corresponding to the analyte is selected, fragmented, and then one or more specific product ions are monitored. nih.gov This process significantly reduces chemical noise and matrix interference, allowing for very low detection limits. A GC-MS/MS method has been developed for the determination of related chlorinated and brominated hydroxyfuranones in drinking water, demonstrating excellent sensitivity and selectivity. nih.gov A similar approach using QuEChERS extraction has been applied to analyze 2(5H)-furanone in milk powder, achieving limits of quantification in the low µg/kg range. jst.go.jp

LC-MS/MS: This is arguably the most powerful and widely used technique for the analysis of polar, non-volatile compounds in complex matrices. nih.govresearchgate.net It avoids the need for derivatization and the risk of thermal degradation associated with GC. LC-MS/MS methods have been successfully developed and validated for the quantification of related furanones in challenging matrices like baby food. nih.gov These methods demonstrate excellent linearity, recovery, and precision, with the ability to detect concentrations at the µg/kg level. nih.gov The selectivity of MS/MS is crucial for distinguishing the target analyte from matrix interferences that might have the same retention time. researchgate.net

| Technique | Sample Matrix | Extraction | Limit of Quantification (LOQ) / Detection (LOD) |

| GC-MS/MS | Milk Powder | QuEChERS | LOQ: 0.001–0.003 mg/kg jst.go.jp |

| GC-MS/MS | Drinking Water | N/A | High sensitivity and selectivity reported. nih.gov |

| LC-MS/MS | Baby Food | Acetonitrile extraction, d-SPE cleanup | LOQ: 20 µg/kg nih.gov |

| SPME-GC/MS | Fruit Samples | Derivatization/SPME | LOD: 0.5 ng/mL; LOQ: 2 ng/mL nih.gov |

Novel Extraction and Sample Preparation Techniques (e.g., Solid-Phase Microextraction, Microextraction)

The analysis of this compound, also known by its common name sotolon, presents unique challenges due to its specific physicochemical properties. The application of novel extraction techniques such as Solid-Phase Microextraction (SPME) and other microextraction methods is an area of ongoing research.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds. However, its application for the direct analysis of this compound is met with significant difficulties. The primary challenges stem from the compound's high polarity and high boiling point (184°C). nih.gov These characteristics make it difficult to efficiently extract sotolon from the sample matrix using headspace SPME, a common approach for aroma analysis. nih.gov The high boiling point results in low volatility, meaning that insufficient amounts of the analyte transfer to the headspace for the SPME fiber to adsorb.

Research has indicated that due to its high polarity and thermal instability, this compound cannot be reliably quantified by SPME or Stir Bar Sorptive Extraction (SBSE) in complex matrices like wine.

Given the limitations of SPME for this particular compound, researchers have turned to alternative miniaturized extraction methods. One such successful approach is miniaturized liquid-liquid extraction (LLE) followed by analysis, for instance, with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique overcomes the issues of low volatility and thermal instability associated with GC-based methods that often follow SPME.

A study on the quantification of sotolon in fortified wines developed a rapid and environmentally friendly method using a single-step miniaturized LLE. nih.gov The optimization of this method involved testing different extraction solvents, with ethyl acetate (B1210297) being selected as the most suitable due to the absence of interferences and reduced background noise in the chromatograms. nih.gov Interestingly, the addition of salts or buffers, a common practice to enhance extraction efficiency in LLE, was found to decrease the extraction yield of sotolon in this specific application. nih.gov

The optimization of the miniaturized LLE procedure involved a full factorial design considering the volumes of the sample and the extraction solvent. The results demonstrated that the chromatographic peak areas for sotolon were maximized when using larger volumes of both the sample and the organic solvent within the tested range. nih.gov

The validated miniaturized LLE method demonstrated good linearity, precision, and high recovery rates, making it a robust and accurate tool for the analysis of this compound in complex liquid matrices. nih.gov

Table 1: Research Findings for Miniaturized Liquid-Liquid Extraction of this compound from Fortified Wine. nih.gov

| Parameter | Finding |

| Extraction Technique | Miniaturized Liquid-Liquid Extraction (LLE) |

| Analytical Technique | Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS) |

| Optimized Extraction Solvent | Ethyl acetate |

| Effect of Salt/Buffer Addition | Decreased extraction yield |

| Method Validation | |

| Linearity (R²) | 0.9999 |

| Intra- and Inter-day Precision (RSD) | < 10% |

| Recovery | ~95% |

| Limit of Quantification (LOQ) | 0.04 µg/L |

| Application | Analysis of 44 fortified wines (3-115 years old) |

| Concentration Range Found | 6.3–810 µg/L |

Biochemical and Chemo Sensory Research at the Molecular Level for 4 Hydroxy 5 Methyl 5h Furan 2 One

Molecular Interactions with Biological Receptors and Proteins (non-clinical)

4-Hydroxy-5-methyl-5H-furan-2-one, also known as norfuraneol, demonstrates notable interactions with specific proteins, influencing their activity. A key example of this is its effect on tyrosinase, an enzyme involved in melanin (B1238610) production. Research has shown that this furanone derivative can inhibit melanogenesis through a dual mechanism: it suppresses the gene expression of tyrosinase and also directly inhibits the enzymatic activity of pre-existing tyrosinase. nih.gov This inhibitory action on tyrosinase-catalyzed melanin formation from dihydroxyphenylalanine has been observed both in cell cultures and in in-vitro studies. nih.gov

The compound's ability to interact with proteins is a characteristic shared by other furanones, which are known to interfere with regulatory proteins in various biological systems. nih.gov For instance, halogenated furanones have been found to disrupt quorum sensing in bacteria by interacting with signal receptor proteins. psu.edu While not always the specific subject, the broader family of furanones, including this compound, is recognized for its potential to form covalent bonds with proteins, which may explain its biological activities.

| Protein Target | Organism/System | Observed Interaction | Functional Outcome |

| Tyrosinase | Murine Melanoma B16F10 cells | Inhibition of enzyme activity and gene expression | Reduction of melanin formation nih.gov |

Enzymatic Transformations of this compound in Non-Human Biological Systems

The primary enzymatic transformation involving this compound in non-human biological systems is its synthesis catalyzed by the LuxS enzyme. This transformation is a critical part of the activated methyl cycle in many bacteria.

The enzymatic reaction is as follows:

Substrate: S-Ribosylhomocysteine (SRH) nih.gov

Enzyme: LuxS protein (S-ribosylhomocysteinelyase) nih.gov

Products: Homocysteine and 4,5-dihydroxy-2,3-pentanedione (DPD) nih.gov

Following the enzymatic step, DPD, the unstable precursor, undergoes spontaneous cyclization to form a mixture of interconverting furanone isomers, one of which is this compound. nih.gov This enzymatic process has been confirmed in vitro using purified LuxS proteins from various bacteria. nih.gov

| Enzyme | Organism(s) | Substrate | Key Product | Biological Pathway |

| LuxS | Porphyromonas gingivalis, Escherichia coli, Neisseria meningitidis, Staphylococcus aureus | S-Ribosylhomocysteine | 4,5-dihydroxy-2,3-pentanedione (precursor to this compound) nih.gov | AI-2 Quorum Sensing, Activated Methyl Cycle nih.gov |

Elucidation of Chemo-Sensing Mechanisms Independent of Human Perception

Beyond its role in microbial communication, this compound functions as a chemical signal in the animal kingdom, independent of human perception. A notable example is its role as a male sex pheromone in the cockroach Eurycotis floridana. nih.govnih.gov This demonstrates a specific chemo-sensing mechanism where the furanone is released by the male to elicit a behavioral response in the female of the same species.

While the precise receptor and downstream signaling cascade in Eurycotis floridana are not fully detailed in the provided context, the function as a pheromone implies the existence of highly specific olfactory receptors in the female cockroach that can detect and respond to this particular furanone derivative. This interaction is a classic example of chemical communication for reproductive purposes.

The broader family of furanones is known to act as inter-organism signal molecules in various ecological contexts. nih.gov For example, halogenated furanones produced by the red seaweed Delisea pulchra interfere with the quorum sensing systems of colonizing bacteria, thus preventing biofilm formation. nih.gov These compounds can also deter grazing by marine herbivores. nih.gov This illustrates that furanones, including this compound, have evolved as versatile chemical cues that mediate a range of interactions between different species. nih.gov

Computational and Theoretical Investigations of 4 Hydroxy 5 Methyl 5h Furan 2 One

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of 4-Hydroxy-5-methyl-5H-furan-2-one. These calculations provide valuable information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Computational studies on related furanone derivatives have demonstrated that structural modifications significantly influence their electronic properties. epstem.net For instance, the introduction of different substituent groups can alter the energy levels of the molecular orbitals, thereby tuning the compound's reactivity. epstem.net While specific DFT calculations for this compound are not extensively documented in publicly available literature, general principles from studies on similar furanone structures can be applied. These studies typically involve geometry optimization of the molecule followed by the calculation of electronic parameters. epstem.net

Table 1: Calculated Electronic Properties of a Representative Furanone Derivative (Note: This data is illustrative and based on computational studies of similar furanone compounds, not specifically this compound)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -0.25 eV |

| LUMO Energy | -0.08 eV |

| HOMO-LUMO Gap | 0.17 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape of this compound and its interactions with other molecules over time. These simulations model the atomic motions of the system, providing insights into the flexibility of the furanone ring and the orientation of its substituent groups.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic properties of this compound, which can be a valuable tool for its identification and characterization.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using quantum chemical methods. These predictions can aid in the assignment of experimental NMR spectra and provide confidence in the structural elucidation of the compound and its derivatives.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be computationally predicted. These theoretical spectra can help in identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the carbonyl (C=O), hydroxyl (O-H), and carbon-carbon double bond (C=C) stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. This can provide information about the chromophores present in the molecule and how its electronic structure influences its interaction with light.

Table 2: Predicted Spectroscopic Data for this compound (Note: These are representative predictions and may vary based on the computational method and level of theory employed.)

| Spectrum | Predicted Peak/Region | Assignment |

|---|---|---|

| ¹H-NMR | Chemical shifts for methyl, hydroxyl, and ring protons | Protons in different chemical environments |

| ¹³C-NMR | Chemical shifts for carbonyl, olefinic, and methyl carbons | Carbons in different chemical environments |

| IR | ~1750 cm⁻¹ | C=O stretch |

| IR | ~3400 cm⁻¹ | O-H stretch |

Structure-Reactivity and Structure-Property Relationships Derived from Computational Models

By systematically modifying the structure of this compound in silico and calculating its properties, it is possible to establish Structure-Reactivity Relationships (SRR) and Structure-Property Relationships (SPR). These relationships are fundamental in medicinal chemistry and materials science for the rational design of new compounds with desired characteristics.

In Silico Design of Novel this compound Derivatives

The insights gained from computational studies can be leveraged for the in silico design of novel derivatives of this compound with enhanced or specific properties. By building a library of virtual compounds and computationally screening them for desired attributes, researchers can prioritize synthetic efforts towards the most promising candidates.

This approach can be used to design derivatives with improved biological activity, enhanced stability, or specific spectroscopic properties. For example, by understanding the structure-activity relationships, one could design derivatives with optimized interactions with a particular biological target. This rational design process can significantly accelerate the discovery of new and useful molecules based on the this compound scaffold.

Future Research Directions and Emerging Opportunities in 4 Hydroxy 5 Methyl 5h Furan 2 One Chemistry

Development of Sustainable and Eco-Friendly Synthetic Routes

Traditional chemical synthesis routes for furanones often face challenges such as the use of expensive starting materials, multiple complex steps, low yields, and the generation of hazardous waste. google.compatsnap.comcnif.cn For instance, early syntheses of the related compound Furaneol from rhamnose were deemed uneconomic due to the high cost of the starting sugar. google.com Other multi-stage processes were characterized by low final product yields. google.com This has created a significant push towards the development of sustainable and eco-friendly alternatives.

Future research is increasingly focused on "green chemistry" principles. This includes the use of renewable feedstocks, such as those derived from biomass, and the development of catalytic processes that are more efficient and generate less waste. researchgate.net One promising avenue is the oxidation of furfural (B47365), a biomass-derived platform chemical, which can be converted into 5-hydroxy-2(5H)-furanone, a related and versatile C4 platform chemical. researchgate.net Microbial synthesis is another key area, offering a "green and sustainable" advantage over conventional chemical methods. cnif.cn

Table 1: Comparison of Synthetic Approaches for Furanones

| Approach | Traditional Chemical Synthesis | Emerging Sustainable Routes |

|---|---|---|

| Starting Materials | Often petroleum-based or expensive natural products (e.g., rhamnose). google.com | Biomass-derived feedstocks (e.g., furfural), simple sugars. cnif.cnresearchgate.net |

| Process Conditions | Often harsh, involving multiple steps and potentially hazardous reagents. patsnap.com | Milder reaction conditions, catalytic processes, fermentation. cnif.cnorganic-chemistry.org |

| Key Challenges | Low yields, high cost, environmental pollution, safety hazards. google.compatsnap.comcnif.cn | Pathway elucidation, catalyst development, process optimization. cnif.cn |

| Examples | Synthesis from straight-chain aliphatic derivatives requiring cyclization. google.com | Oxidation of furfural using a TS-1 catalyst; microbial fermentation. cnif.cnresearchgate.net |

Application of Advanced Spectroscopic Techniques for Real-Time Monitoring of Formation

Understanding the kinetics and mechanisms of 4-Hydroxy-5-methyl-5H-furan-2-one formation is crucial for optimizing its production, whether through chemical synthesis or biological processes like the Maillard reaction. Future research will increasingly rely on advanced spectroscopic and analytical techniques for real-time monitoring.

One study has already demonstrated a novel analytical setup using high-performance anion exchange chromatography coupled with electrochemical and diode array detectors (HPAEC-ECD-DAD) to simultaneously monitor precursors and products of the Maillard reaction, including norfuraneol. researchgate.net Another innovative approach involves fluorescence detection based on fluorescence resonance energy transfer (FRET) and competitive host-guest recognition, which has been developed for the sensitive detection of the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). mdpi.com Such methods allow for rapid and sensitive analysis, providing valuable data on reaction progress and intermediate formation. researchgate.netmdpi.com The application of these and other Process Analytical Technologies (PAT) will be instrumental in moving from laboratory-scale synthesis to controlled industrial production.

Table 2: Spectroscopic and Analytical Techniques for Furanone Research

| Technique | Application | Potential Insights |

|---|---|---|

| HPAEC-ECD-DAD | Simultaneous analysis of precursors (sugars, amino acids) and furanone products in Maillard reactions. researchgate.net | Real-time reaction kinetics, pathway elucidation, yield optimization. researchgate.net |

| Fluorescence Spectroscopy (FRET) | Sensitive and selective detection of furanones. mdpi.com | High-throughput screening, quality control in food products. mdpi.com |

| NMR Spectroscopy | Structural elucidation of furanones and their intermediates. maxapress.com | Confirmation of molecular structure, identification of isomers and byproducts. |

| Mass Spectrometry (MS) | Identification and quantification of furanones in complex mixtures. maxapress.comnih.gov | Metabolite profiling, pathway analysis in biological systems. |

Exploration of Novel Biocatalysts for Enantioselective Production

Biocatalysis, using either isolated enzymes or whole microbial cells, represents a powerful and sustainable strategy for producing complex molecules like furanones. cnif.cn A key advantage is the potential for high stereoselectivity, which is difficult to achieve through conventional chemistry. Future research will focus on discovering and engineering novel biocatalysts for the enantioselective production of this compound.

Enzymes such as enone oxidoreductases have been identified in fruits like strawberries and have been shown to catalyze the final step in the biosynthesis of HDMF. nih.gov Specifically, a putative quinone oxidoreductase from Fragaria x ananassa (FaQR) was found to catalyze the formation of HDMF from its precursor. nih.gov Similarly, lipases like Candida antarctica lipase (B570770) B (CALB) have been effectively used for polyester (B1180765) synthesis from furan-based monomers, demonstrating the versatility of enzymes in furan (B31954) chemistry. rug.nl The exploration of microbial metabolic pathways, for example in yeast and bacteria, is expected to uncover new enzymes and pathways that can be harnessed for controlled, enantioselective furanone production. cnif.cnnih.gov

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To fully unlock the potential of biological production systems, a holistic understanding of the underlying metabolic and regulatory networks is required. The integration of systems biology with "omics" technologies (genomics, transcriptomics, metabolomics) is a key future direction. nih.govrsc.org These approaches allow for a comprehensive view of how genes, proteins, and metabolites interact to form complex biosynthetic pathways. nih.gov

For instance, transcriptomics can identify genes that are co-expressed with known pathway genes, providing clues to the functions of uncharacterized enzymes. rsc.org Metabolomics profiles the full suite of small molecules in a cell, helping to identify pathway intermediates and final products. maxapress.com By combining these datasets, researchers can construct detailed models of furanone biosynthesis. nih.gov This has been successfully applied to other natural products and is a promising strategy for elucidating the still-controversial or unclear metabolic pathways for furanone synthesis in many microbes. cnif.cnresearchgate.net The availability of complete genome sequences, such as that of the woodland strawberry, will further accelerate the discovery of genes involved in furanone biosynthesis. nih.gov

Underexplored Reactivity and Potential for New Chemical Transformations

The 2(5H)-furanone core is a highly reactive scaffold, offering numerous possibilities for novel chemical transformations. nih.gov Its structure, featuring a conjugated double bond, a carbonyl group, and other functional groups, makes it a versatile reactant in organic synthesis. nih.gov Future research will undoubtedly explore the currently underutilized reactivity of this compound to create new, valuable molecules.

Research on related furanones has demonstrated a wide range of possible reactions, including:

Cyclization and Annulation: Forming more complex ring systems. organic-chemistry.orgnih.gov

Oxidation and Reduction: Modifying the core structure to produce valuable C4 chemicals like maleic anhydride (B1165640) and 1,4-butanediol. researchgate.net

Nucleophilic Substitution: Introducing new substituents onto the furanone ring. nih.gov

Transition Metal-Catalyzed Reactions: Processes like ruthenium-catalyzed oxidative cyclocarbonylation offer efficient routes to furanone synthesis. rsc.org

The related compound 5-hydroxy-2(5H)-furanone has been proposed as a versatile platform chemical, showcasing the potential of this class of molecules to serve as building blocks for a diverse array of industrial chemicals. researchgate.net Exploring similar transformations for this compound could lead to the synthesis of novel pharmaceuticals, agrochemicals, or polymers.

Addressing Current Challenges in this compound Research

Despite significant progress, several challenges remain in the study and application of this compound. Overcoming these hurdles will be a central theme of future research.

Table 3: Key Research Challenges and Future Directions

| Challenge | Description | Future Research Focus |

|---|---|---|

| Inefficient Synthesis | Existing chemical syntheses can be costly, low-yielding, and environmentally unfriendly. google.comcnif.cn | Development of catalytic and biocatalytic routes using renewable resources. cnif.cnresearchgate.net |

| Unclear Biosynthetic Pathways | The metabolic pathways for furanone production in many microorganisms are not well understood or are controversial. cnif.cn | Use of omics and systems biology to elucidate pathways, identify key enzymes, and engineer microbial strains. cnif.cnnih.gov |